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Compound of Interest

Compound Name: Chloroalbuterol

CAS No.: 898542-81-9

Cat. No.: B3165318 Get Quote

Synthesis Pathway, Intermediate Isolation, and
Structural Characterization
Executive Summary & Chemical Identity[1][2][3][4]
[5]
In the development and manufacturing of Albuterol (Salbutamol), "Chloroalbuterol" refers to

two distinct chemical entities that researchers must differentiate:

Ring-Chlorinated Analogue (Primary Target):

Common Name: 5-Chloroalbuterol (Salbutamol EP Impurity L).[1][2]

CAS: 898542-81-9.[1][3][2][4][5]

Structure: 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol.[1][2]

Significance: A stable process-related impurity and reference standard used to validate the

selectivity of analytical methods.[1][2]

Side-Chain Chlorinated Impurity (Secondary Target):

Common Name:
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-Chlorosalbutamol (Benzylic chloride).[1][2]

Significance: A highly reactive, potential genotoxic impurity (PGI) formed via the reaction

of the hydroxymethyl group with HCl.[1]

This guide focuses on the synthesis of the Ring-Chlorinated Reference Standard (Impurity L),

providing a robust pathway for its preparation, while also detailing the mechanism of formation

for the benzylic-chloro impurity to ensure comprehensive process control.[1]

Retrosynthetic Analysis (5-Chloroalbuterol)
The synthesis of 5-Chloroalbuterol requires the introduction of a chlorine atom at the meta

position relative to the phenolic hydroxyl group before the elaboration of the ethanolamine side

chain.[1] The pathway mimics the industrial synthesis of Albuterol but utilizes chlorinated

precursors.[1]

Strategic Disconnection:
Target: 5-Chloroalbuterol.[1][2]

Precursor 1: The ethanolamine chain is derived from an

-bromoketone intermediate via amination and reduction.[1][2]

Precursor 2: The

-bromoketone is derived from 3-Chloro-4-hydroxyacetophenone.[1][2]

Starting Material:2-Chlorophenol or Methyl 5-chlorosalicylate.[1][2]

DOT Diagram: Retrosynthetic Logic
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Caption: Retrosynthetic breakdown of 5-Chloroalbuterol showing the key disconnection at the

ethanolamine side chain.

Detailed Synthesis Protocol (Reference Standard
Preparation)
This protocol describes the preparation of 5-Chloroalbuterol (Impurity L) starting from 3-

Chloro-4-hydroxyacetophenone.[1][2]

Step 1: Hydroxymethylation (Introduction of C1 Unit)
The chlorine atom on the ring deactivates the system, making standard Friedel-Crafts

hydroxymethylation challenging.[1][2] A reliable method involves chloromethylation followed by

hydrolysis.[1][2]

Reagents: 3-Chloro-4-hydroxyacetophenone, Paraformaldehyde, HCl (gas), Dioxane.[1][2]
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Mechanism: Electrophilic aromatic substitution at the ortho position to the phenol (position

5).[1][2]

Protocol:

Dissolve 3-Chloro-4-hydroxyacetophenone (10.0 g, 58.6 mmol) in 1,4-dioxane (50 mL).

Add Paraformaldehyde (2.6 g, 88 mmol) and ZnCl₂ (catalytic, 0.5 g).

Bubble dry HCl gas through the solution at 60°C for 4-6 hours. Critical: Monitor consumption

of starting material by TLC (Hexane:EtOAc 7:3).

Workup: Pour the reaction mixture into ice water. The intermediate 3-chloro-5-

(chloromethyl)-4-hydroxyacetophenone precipitates.[1][2] Filter and wash with cold water.[1]

[2]

Hydrolysis: Suspend the wet cake in saturated aqueous NaHCO₃ (100 mL) and reflux for 2

hours to convert the chloromethyl group to a hydroxymethyl group.

Isolation: Cool, acidify to pH 5 with dilute HCl, and extract with Ethyl Acetate (3x50 mL). Dry

over Na₂SO₄ and concentrate to yield 3-Chloro-4-hydroxy-5-(hydroxymethyl)acetophenone.

Step 2: Alpha-Bromination[1][5]
Reagents: Bromine (Br₂), Acetic Acid (AcOH), or N-Bromosuccinimide (NBS).[1][2]

Protocol:

Dissolve the intermediate from Step 1 (5.0 g, 25 mmol) in Glacial Acetic Acid (40 mL).

Add a solution of Bromine (4.0 g, 25 mmol) in Acetic Acid (10 mL) dropwise over 30 minutes

at 20-25°C.

Stir for 2 hours. The solution typically turns from dark orange to pale yellow as bromine is

consumed.[1]

Workup: Pour into ice water (200 mL). The product
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-Bromo-3-chloro-4-hydroxy-5-(hydroxymethyl)acetophenone will precipitate.[1][2] Filter and
dry under vacuum.[1][2]

Step 3: Amination (Formation of Aminoketone)[1][5]
Reagents: tert-Butylamine, THF or Isopropanol.[1][2]

Safety: tert-Butylamine is volatile and flammable.[1][2]

Protocol:

Dissolve the bromo-ketone (4.0 g, 14.3 mmol) in THF (40 mL).

Cool to 0-5°C. Add tert-Butylamine (3.1 g, 42.9 mmol, 3.0 eq) dropwise. Note: Excess amine

acts as a scavenger for the HBr generated.[1]

Allow to warm to room temperature and stir for 12 hours.

Workup: Filter off the tert-butylammonium bromide salt. Concentrate the filtrate to obtain the

crude aminoketone.[1]

Optional Purification: Recrystallize from Isopropanol/Ether to remove residual salts.[1][2]

Step 4: Reduction (Final API Synthesis)
Reagents: Sodium Borohydride (NaBH₄), Methanol.[1][2]

Protocol:

Dissolve the crude aminoketone (3.0 g) in Methanol (30 mL).

Cool to 0-5°C. Add NaBH₄ (0.8 g, 21 mmol) portion-wise over 15 minutes. Caution:

Hydrogen gas evolution.[1][2]

Stir at room temperature for 4 hours.

Quench: Add Acetone (5 mL) to destroy excess hydride, then adjust pH to ~8 with dilute HCl.
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Isolation: Evaporate methanol. Extract the residue with Ethyl Acetate/Butanol (9:1).[1][2]

Wash with brine, dry, and concentrate.[6]

Salt Formation (for stability): Dissolve the free base in Ethanol and add conc.[1][2] H₂SO₄

(0.5 eq) to precipitate 5-Chloroalbuterol Sulfate.[1][2]

Pathway Visualization

3-Chloro-4-hydroxy-
acetophenone

3-Chloro-5-(chloromethyl)-
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4. t-BuNH2 / THF
(Amination) 5-Chloroalbuterol

(Impurity L)

5. NaBH4 / MeOH
(Reduction)
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Caption: Step-by-step synthesis pathway for 5-Chloroalbuterol (Salbutamol Impurity L).

Critical Process Impurity: The Benzylic Chloride
While the above section details the synthesis of the ring-chlorinated reference standard,

process chemists must also control the formation of

-Chlorosalbutamol.

Mechanism of Formation
This impurity arises when Albuterol (or its precursors containing the hydroxymethyl group) is

exposed to acidic conditions (HCl, SOCl₂) during salt formation or deprotection steps.[1][2]

Protonation: The benzylic hydroxyl group is protonated.[1][2]

Carbocation Formation: Loss of water generates a resonance-stabilized benzylic

carbocation.[1][2]

Nucleophilic Attack: Chloride ion attacks the carbocation.[1][2]

Comparison of "Chloro" Species:
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Feature
5-Chloroalbuterol (Impurity
L)

-Chlorosalbutamol
(Benzylic Impurity)

Structure Cl on Benzene Ring Cl replaces Benzylic OH

Origin
Contaminated Starting Material

(Chlorophenol)

Reaction Condition (Acid +

Heat)

Reactivity Stable
Highly Reactive (Alkylating

Agent)

Toxicity Low/Moderate High (Potential Genotoxin)

Control Source Material QC
Avoid strong HCl/Heat; Control

pH

Analytical Characterization Data
To validate the synthesized 5-Chloroalbuterol, the following physicochemical properties

should be observed:

Parameter Specification (Expected)

Appearance Off-white to pale beige solid

Molecular Formula C₁₃H₂₀ClNO₃

Molecular Weight 273.76 g/mol

Mass Spectrometry (ESI+)
m/z 274.1 [M+H]⁺ (Characteristic Cl isotope

pattern 3:[1][2]1)

¹H NMR (DMSO-d₆) 7.35 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 4.50 (s,

2H, CH₂OH), 1.05 (s, 9H, t-Bu)

Retention Time (HPLC)
Relative Retention Time (RRT) ~1.2 - 1.4 vs

Albuterol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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